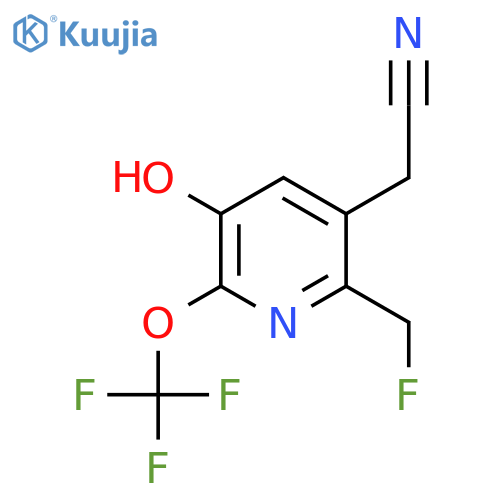

Cas no 1804631-08-0 (2-(Fluoromethyl)-5-hydroxy-6-(trifluoromethoxy)pyridine-3-acetonitrile)

1804631-08-0 structure

商品名:2-(Fluoromethyl)-5-hydroxy-6-(trifluoromethoxy)pyridine-3-acetonitrile

CAS番号:1804631-08-0

MF:C9H6F4N2O2

メガワット:250.149755954742

CID:4831275

2-(Fluoromethyl)-5-hydroxy-6-(trifluoromethoxy)pyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(Fluoromethyl)-5-hydroxy-6-(trifluoromethoxy)pyridine-3-acetonitrile

-

- インチ: 1S/C9H6F4N2O2/c10-4-6-5(1-2-14)3-7(16)8(15-6)17-9(11,12)13/h3,16H,1,4H2

- InChIKey: BHPCLYBULIEWII-UHFFFAOYSA-N

- ほほえんだ: FCC1C(CC#N)=CC(=C(N=1)OC(F)(F)F)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 301

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 66.1

2-(Fluoromethyl)-5-hydroxy-6-(trifluoromethoxy)pyridine-3-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029096610-1g |

2-(Fluoromethyl)-5-hydroxy-6-(trifluoromethoxy)pyridine-3-acetonitrile |

1804631-08-0 | 97% | 1g |

$1,475.10 | 2022-04-02 |

2-(Fluoromethyl)-5-hydroxy-6-(trifluoromethoxy)pyridine-3-acetonitrile 関連文献

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

1804631-08-0 (2-(Fluoromethyl)-5-hydroxy-6-(trifluoromethoxy)pyridine-3-acetonitrile) 関連製品

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬